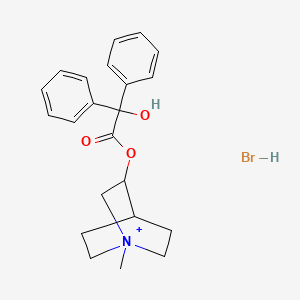
Clidinium hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clidinium hydrobromide is an anticholinergic compound, specifically a muscarinic antagonist, used primarily to treat gastrointestinal disorders. It helps alleviate symptoms such as cramping and abdominal pain by decreasing stomach acid production and slowing intestinal movement .
Méthodes De Préparation
Clidinium hydrobromide can be synthesized through various methods. One common synthetic route involves the reaction of 3-quinuclidinol with benzilic acid, followed by methylation and bromination to yield clidinium bromide . Industrial production methods often involve high-performance liquid chromatography (HPLC) and spectrophotometric techniques to ensure purity and consistency .
Analyse Des Réactions Chimiques
Clidinium hydrobromide undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.
Reduction: Reduction reactions are also rare for this compound.
Applications De Recherche Scientifique
Clidinium hydrobromide has a wide range of scientific research applications:
Chemistry: It is used in the study of anticholinergic agents and their effects on the gastrointestinal system.
Biology: Researchers use it to understand the role of muscarinic receptors in various biological processes.
Mécanisme D'action
Clidinium hydrobromide exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to the relaxation of smooth muscles and a decrease in biliary tract secretions . The molecular targets include postganglionic parasympathetic neuroeffector sites, where it blocks the action of acetylcholine .
Comparaison Avec Des Composés Similaires
Clidinium hydrobromide is often compared with other anticholinergic agents such as atropine, hyoscyamine, and scopolamine. While all these compounds share similar mechanisms of action, this compound is unique in its specific targeting of gastrointestinal disorders and its combination use with chlordiazepoxide . Other similar compounds include umeclidinium and glycopyrrolate, which are used for different therapeutic purposes .
Propriétés
Formule moléculaire |
C22H27BrNO3+ |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrobromide |
InChI |
InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1; |
Clé InChI |
GKEGFOKQMZHVOW-UHFFFAOYSA-N |
SMILES canonique |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


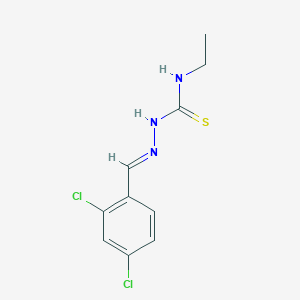
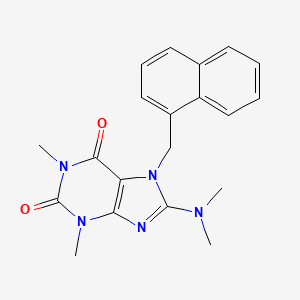
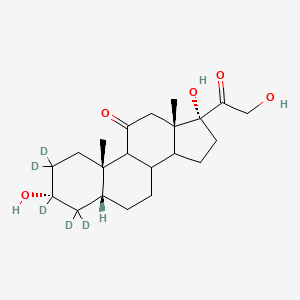
![1,5-dimethyl-4-({(E)-[4-(4-morpholinyl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15088064.png)

![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
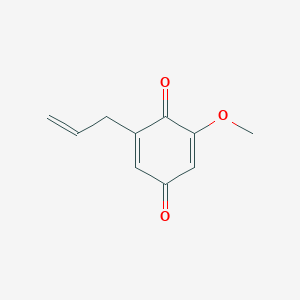
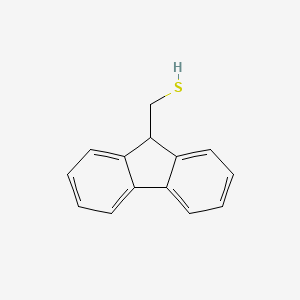
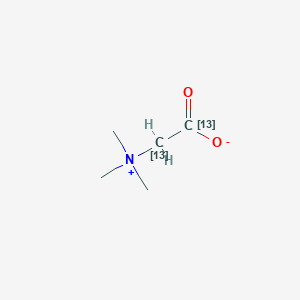

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)

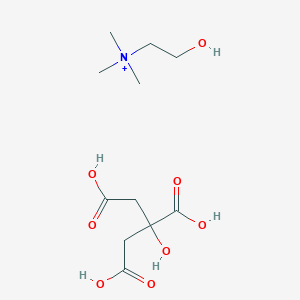
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15088145.png)
